Nootkatone Nootkatone (+)-nootkatone is a sesquiterpenoid that is 4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one which is substituted by methyl groups at positions 4 and 4a, and by an isopropenyl group at position 6 (the 4R,4aS,6R stereoisomer). It has a role as a plant metabolite, a fragrance and an insect repellent. It is a sesquiterpenoid, an enone and a carbobicyclic compound.
Nootkatone is a natural product found in Mandragora autumnalis, Citrus reticulata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 4674-50-4
VCID: VC21339284
InChI: InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m1/s1
SMILES:
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol

Nootkatone

CAS No.: 4674-50-4

Cat. No.: VC21339284

Molecular Formula: C15H22O

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

Nootkatone - 4674-50-4

CAS No. 4674-50-4
Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
IUPAC Name (4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Standard InChI InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m1/s1
Standard InChI Key WTOYNNBCKUYIKC-JMSVASOKSA-N
Isomeric SMILES C[C@@H]1CC(=O)C=C2[C@]1(C[C@@H](CC2)C(=C)C)C
Canonical SMILES CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C
Boiling Point BP: 125 °C at 0.5 mm Hg
Colorform Crystals from light petroleum; commercial product is a colorless to yellowish liquid
Flash Point 100 °C (212 °F) - closed cup
Melting Point 36-37 °C
Melting point: 45-46 °C ((+)(-)-Form)

Chemical Properties and Structure

Nootkatone is characterized by a specific molecular structure and distinct physical and chemical properties that contribute to its functionality across various applications. The compound has the chemical formula C₁₅H₂₂O with a molecular weight of 218.3346 g·mol⁻¹ . In its pure form, nootkatone appears as clear or white crystals, while impure samples typically present as a viscous yellow liquid with a density of 0.968 g/mL .

The systematic IUPAC name for nootkatone is (4R,4aS,6R)-4,4a-dimethyl-6-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, though it is also known by several other technical names including 4βH,5α-Eremophila-1(10),11-dien-2-one and (+)-Nootkatone . Its structural configuration is crucial to its biological activity and sensory properties.

Table 1: Physical and Chemical Properties of Nootkatone

PropertyValue/Description
Chemical formulaC₁₅H₂₂O
Molar mass218.340 g·mol⁻¹
AppearanceClear or white crystals; impure: viscous yellow liquid
Density0.968 g/mL
IUPAC InChIKeyWTOYNNBCKUYIKC-SLEUVZQESA-N
CAS Registry Number4674-50-4

The chemical structure of nootkatone features a bicyclic framework with a cyclohexenone ring fused to a cyclohexane ring, along with an isopropenyl group and two methyl substituents that confer its unique three-dimensional architecture . This specific structural arrangement is essential for its biological activities, particularly its ability to interact with target receptors in arthropods.

Natural Sources and Production Methods

Chemical Synthesis

To meet industrial demand, chemical synthesis has become a predominant production method for nootkatone. Most commercial synthetic processes use valencene (another sesquiterpene) as the primary precursor . Various oxidizing agents have been employed in these synthetic pathways, including tert-butyl peracetate, tert-butyl hydroperoxide, hydrogen peroxide with amphiphilic molybdate ions, and metalloporphyrins .

Biological Activities and Mechanisms of Action

Pharmacological Activities

Beyond its applications in insect control, nootkatone exhibits a diverse range of pharmacological activities that have garnered significant research interest. Preclinical studies have identified several promising therapeutic properties:

  • Anti-inflammatory effects: Nootkatone has demonstrated ability to modulate inflammatory pathways, potentially beneficial in managing inflammatory conditions .

  • Anticancer activity: Research suggests nootkatone may possess anticancer properties, although the specific mechanisms and efficacy require further investigation .

  • Antibacterial properties: Studies indicate potential applications against certain bacterial pathogens .

  • Hepatoprotective effects: Evidence suggests nootkatone may offer protective benefits for liver function .

  • Neuroprotective activity: Preliminary research indicates potential benefits for neurological health .

  • Cardioprotective properties: Studies suggest potential benefits for cardiovascular health .

The molecular mechanisms underlying these pharmacological activities remain partially understood. Current evidence suggests nootkatone targets several molecular pathways to exert its effects, but further research is needed to fully elucidate these mechanisms . While preclinical studies in experimental animal models indicate therapeutic potential, comprehensive evaluation of nootkatone's toxicity and pharmacokinetic parameters is required before progression to human clinical trials .

Applications

Food and Fragrances

Recent Research Advances

Recent scientific advances have significantly expanded our understanding of nootkatone and its potential applications. Particular progress has been made in the following areas:

Microbial production: Researchers have made substantial advancements in developing efficient microbial systems for nootkatone biosynthesis. The heterologous expression of relevant enzymes in hosts including Escherichia coli, Pichia pastoris, Yarrowia lipolytica, and Saccharomyces cerevisiae has improved production efficiency while maintaining "natural" product classification . These developments address the limitations of traditional extraction methods and environmentally concerning chemical synthesis.

Vector control efficacy: Comprehensive studies have evaluated nootkatone's effectiveness against various arthropod species, including those with insecticide resistance and those infected with pathogens such as Zika virus. Research has shown that while nootkatone is less potent than synthetic insecticides like permethrin, it demonstrates comparable repellent efficacy to established products containing DEET or picaridin . These findings have informed optimal concentration guidelines for repellent formulations.

Pharmacological mechanisms: Ongoing research continues to elucidate the molecular mechanisms underlying nootkatone's diverse pharmacological activities. While specific targets have been identified for its insecticidal action (octopamine receptors), the pathways involved in its therapeutic effects require further investigation . Understanding these mechanisms is crucial for developing pharmaceutical applications and optimizing therapeutic efficacy.

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